|

REACTION_CXSMILES

|

CCCCN1C(=O)N(CCCC)C(=O)C(=C/C=C/C=C2/N(CCCS([O-])(=O)=O)C3C(O/2)=CC=CC=3)C1=O.[Na+].[CH2:39]([N:43]([CH2:48][CH2:49][CH2:50][CH3:51])[CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:41][CH3:42].[I-:52].[Cl:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][N+:55]=1[CH3:60]>ClCCl.CN(C)C1C=CN=CC=1>[I-:52].[Cl:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][N+:55]=1[CH3:60].[ClH:53].[CH2:48]([NH+:43]([CH2:39][CH2:40][CH2:41][CH3:42])[CH2:44][CH2:45][CH2:46][CH3:47])[CH2:49][CH2:50][CH3:51] |f:0.1,3.4,7.8,9.10|

|

|

Name

|

cyanine

|

|

Quantity

|

0.608 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.371 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+]

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

1.47 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

0.0366 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

|

Name

|

|

|

Quantity

|

0.7921 g

|

|

Type

|

reactant

|

|

Smiles

|

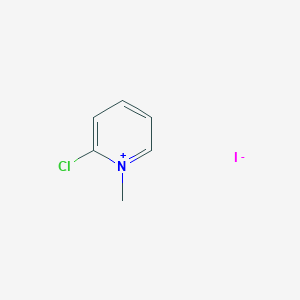

[I-].ClC1=[N+](C=CC=C1)C

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

to produce a very fine suspension

|

|

Type

|

CUSTOM

|

|

Details

|

sonicated for another 2 min

|

|

Duration

|

2 min

|

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

|

Type

|

CUSTOM

|

|

Details

|

was sonicated for an additional 5 hr at room temperature

|

|

Duration

|

5 h

|

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed completely on a rotary evaporator with the water bath temperature

|

|

Type

|

CUSTOM

|

|

Details

|

kept below 40° C

|

|

Type

|

CUSTOM

|

|

Details

|

The orange-colored thick residue was triturated with anhydrous ether (100 mL) and a few drops of dichioromethane

|

|

Type

|

CUSTOM

|

|

Details

|

The insoluble crude product was collected on a sintered glass funnel

|

|

Type

|

WASH

|

|

Details

|

washed with anhydrous ether (2×25 mL) and air

|

|

Type

|

CUSTOM

|

|

Details

|

dried

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[I-].ClC1=[N+](C=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(CCC)[NH+](CCCC)CCCC

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |